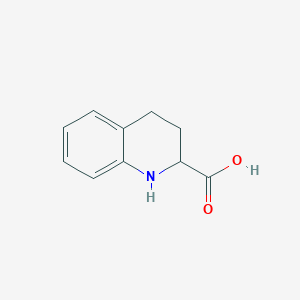

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development, serving as a constrained analog of phenylalanine and a key intermediate for various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this important molecule, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. The core of its synthesis revolves around the selective reduction of the pyridine ring of quinoline-2-carboxylic acid, for which various catalytic hydrogenation methods have been developed. This document will delve into both racemic and stereoselective approaches, offering researchers the necessary information to select and implement the most suitable synthetic strategy for their specific needs.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a prevalent structural motif in a multitude of natural products and synthetic pharmaceuticals. The incorporation of a carboxylic acid group at the 2-position introduces a chiral center and provides a handle for further chemical modifications, making this compound a highly sought-after intermediate. Its applications span from the synthesis of conformationally restricted peptides to the development of novel therapeutic agents. The primary challenge in its synthesis lies in the selective and often stereocontrolled reduction of the quinoline ring system without affecting the carboxylic acid functionality or the benzene ring.

Synthetic Pathways

The principal and most direct route to this compound is the catalytic hydrogenation of quinoline-2-carboxylic acid. This transformation selectively reduces the nitrogen-containing heterocyclic ring, leaving the benzene ring and the carboxylic acid group intact. Variations in catalysts, reaction conditions, and the use of chiral auxiliaries or resolving agents allow for the synthesis of either the racemic mixture or specific enantiomers.

Figure 1: General synthetic approach to this compound.

Racemic Synthesis via Catalytic Hydrogenation

The most straightforward approach involves the hydrogenation of quinoline-2-carboxylic acid using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is efficient for producing the racemic mixture of the target compound.

Enantioselective Synthesis and Resolution

For applications where stereochemistry is crucial, enantiomerically pure forms of this compound are required. This can be achieved through two main strategies:

-

Asymmetric Hydrogenation: While less commonly reported for this specific substrate, asymmetric catalytic hydrogenation using chiral catalysts is a potential route.

-

Resolution of Racemates: A more established method involves the resolution of the racemic mixture. This can be accomplished through classical chemical resolution with a chiral amine or, more elegantly, through enzymatic resolution. One documented method involves the use of D-amino-acid oxidase to selectively oxidize one enantiomer, allowing for the isolation of the other. For instance, (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been isolated by the oxidation of the racemic amino acid with D-amino-acid oxidase[1][2]. The (+)-enantiomer can be obtained through chemical means, such as the hydrolysis of a dipeptide formed with a chiral amino acid[1][2].

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic transformations.

General Catalytic Hydrogenation of Quinoline-2-carboxylic Acid (Racemic)

Materials:

-

Quinoline-2-carboxylic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Acetic Acid (solvent)

-

Hydrogen gas

-

Parr apparatus or similar hydrogenation equipment

Procedure:

-

In a high-pressure reaction vessel, dissolve quinoline-2-carboxylic acid in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, LC-MS).

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain racemic this compound.

Enzymatic Resolution of Racemic this compound

This protocol is based on the reported resolution using D-amino-acid oxidase[1][2].

Materials:

-

Racemic this compound

-

D-amino-acid oxidase

-

Phosphate buffer (pH ~8)

-

Catalase (to decompose hydrogen peroxide by-product)

-

Apparatus for pH control (pH-stat or manual addition of base)

Procedure:

-

Prepare a solution of racemic this compound in a phosphate buffer at a pH of approximately 8.

-

Add D-amino-acid oxidase and catalase to the solution.

-

Maintain the pH of the reaction mixture at ~8 by the controlled addition of a base (e.g., NaOH solution) as the reaction proceeds (the oxidation of the D-enantiomer produces an α-keto acid and ammonia, leading to a change in pH).

-

Stir the reaction mixture at a controlled temperature (e.g., 37 °C) and expose it to air or oxygen to facilitate the enzymatic oxidation.

-

Monitor the reaction progress by measuring the consumption of the base or by chiral HPLC.

-

When the reaction is complete (typically after the consumption of one equivalent of base), stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).

-

Acidify the reaction mixture to precipitate the unreacted (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the enantiomerically enriched product.

-

Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that detailed yield and spectroscopic data for specific, optimized protocols are not extensively reported in the initial search results. The data presented here is compiled from various sources and may not correspond to a single, standardized procedure.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem CID 12877794[3] |

| Molecular Weight | 177.20 g/mol | PubChem CID 12877794[3] |

| CAS Number | 46185-24-4 | PubChem CID 12877794[3] |

Spectroscopic Data:

Comprehensive, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is available through chemical databases such as ChemicalBook[4]. Researchers are encouraged to consult these resources for detailed spectral information.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic processes described.

Figure 2: Workflow for the racemic synthesis of this compound.

Figure 3: Workflow for the enzymatic resolution of racemic this compound.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the catalytic hydrogenation of quinoline-2-carboxylic acid. While the preparation of the racemic compound is straightforward, the synthesis of enantiomerically pure forms requires a resolution step, for which enzymatic methods offer an efficient and elegant solution. This guide has provided an overview of the key synthetic strategies, detailed experimental protocols, and available quantitative data to assist researchers in the preparation of this valuable molecule. Further research into asymmetric catalytic hydrogenation methods could provide more direct and atom-economical routes to the enantiopure products.

References

- 1. Synthesis of peptides containing this compound. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines (1977) | Mario Paglialunga Paradisi | 16 Citations [scispace.com]

- 2. Synthesis of peptides containing this compound. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C10H11NO2 | CID 12877794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide on the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, a heterocyclic compound, is a molecule of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance. The information presented herein is intended to support further research and application of this compound in various scientific disciplines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Melting Point | 112-113 °C | [2] |

| Boiling Point (Predicted) | 392.6 ± 31.0 °C | [2] |

| pKa (Predicted) | 2.15 ± 0.20 | [2] |

| LogP (Computed) | 1.9 | [1] |

| CAS Number | 46185-24-4 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of quinoline-2-carboxylic acid. This transformation can be achieved through catalytic hydrogenation, a widely used and efficient method for the saturation of heterocyclic aromatic rings.

Experimental Protocol: Catalytic Hydrogenation of Quinoline-2-carboxylic Acid

This protocol is based on established methods for the hydrogenation of quinoline derivatives.[3][4][5]

Materials:

-

Quinoline-2-carboxylic acid

-

Platinum(IV) oxide (Adams' catalyst) or Palladium on carbon (Pd/C)

-

Glacial acetic acid or Ethanol

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve quinoline-2-carboxylic acid in a suitable solvent such as glacial acetic acid or ethanol. The concentration will depend on the specific reaction conditions and scale.

-

Carefully add the catalyst (e.g., 5-10 mol% of PtO₂ or Pd/C) to the solution. The catalyst should be handled with care, especially Pd/C which can be pyrophoric.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce hydrogen gas into the vessel to the desired pressure (typically 50-100 psi, but optimization may be required).

-

Commence stirring or agitation and heat the reaction mixture to the desired temperature (ranging from room temperature to 80 °C, optimization may be required).

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Purge the system again with an inert gas.

-

Open the reaction vessel and filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Biological Activities and Potential Applications

While extensive biological data specifically for this compound is limited in the public domain, the tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer Activity: Certain tetrahydroisoquinoline derivatives have been investigated as inhibitors of Bcl-2/Mcl-1, proteins that play a crucial role in preventing apoptosis in cancer cells.[6]

-

Antiparasitic Activity: This compound is utilized as a chemical reagent in the synthesis of Indoline-2-carboxamide derivatives, which act as brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[2]

-

Receptor Modulation: Tetrahydroquinoline and its derivatives have been explored as ligands for various receptors, including the NMDA receptor complex and 5-HT1A receptors, suggesting potential applications in neurological and psychiatric disorders.[7]

The carboxylic acid moiety at the 2-position of the tetrahydroquinoline ring provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. This functional group can be readily converted to amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).

Potential Drug Development Pathway:

Caption: A potential pathway for drug discovery and development.

Conclusion

This compound is a heterocyclic compound with a promising scaffold for the development of new chemical entities with therapeutic potential. While a complete physicochemical and biological profile is yet to be fully elucidated, the existing data on its synthesis and the known activities of related compounds highlight its importance for further investigation. This guide provides a foundational understanding of its properties and synthesis, aiming to facilitate and inspire future research in the fields of medicinal chemistry and drug discovery. The detailed experimental protocol for its synthesis offers a practical starting point for researchers to access this valuable molecule for their studies. Further exploration into its biological targets and mechanism of action will be crucial in unlocking its full therapeutic potential.

References

- 1. This compound | C10H11NO2 | CID 12877794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Protheragen [protheragen.ai]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – The unique structural scaffold of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its analogs has positioned this class of compounds as a significant area of interest for researchers, scientists, and drug development professionals. With a broad spectrum of demonstrated biological activities, these derivatives are emerging as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their potential in oncology.

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, and the incorporation of a carboxylic acid moiety at the 2-position provides a crucial anchor for molecular interactions and further derivatization.[1] This versatility has led to the exploration of these compounds against a variety of diseases, with a notable emphasis on cancer.

Synthesis and Chemical Properties

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy is the reduction of the corresponding quinoline precursors. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkali solution has been shown to be a stereoselective method to produce the cis isomers of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[2] Domino reactions, which involve sequential transformations in a single pot, have also proven to be an efficient method for generating diverse tetrahydroquinoline structures.[3] These synthetic strategies allow for the introduction of various substituents on the aromatic ring and the nitrogen atom, enabling the fine-tuning of the pharmacological properties of the resulting analogs.

Anticancer Activity and Mechanism of Action

A significant body of research has focused on the anticancer potential of tetrahydroquinoline derivatives. These compounds have been shown to exhibit cytotoxic activity against a range of human cancer cell lines, including colon, lung, and breast cancer.

Targeting Key Signaling Pathways

Several studies have elucidated the mechanisms by which these derivatives exert their anticancer effects, with a recurring theme of interference with critical cell signaling pathways.

One such pathway is the PI3K/AKT/mTOR signaling cascade , which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and metabolism. Certain tetrahydroquinoline derivatives have been identified as inhibitors of this pathway, leading to the induction of autophagy and suppression of tumor growth.[3]

Another critical target is the NF-κB (nuclear factor-κB) signaling pathway . NF-κB is a transcription factor that is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation. Novel 1,2,3,4-tetrahydroisoquinoline derivatives have been rationally designed to inhibit NF-κB nuclear translocation, thereby exhibiting potent anticancer activities.[4]

The induction of apoptosis , or programmed cell death, is another key mechanism. Some tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2.[5]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of selected 1,2,3,4-tetrahydroquinoline derivatives and analogs from recent studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone Derivative 4a | HCT-116 (Colon Cancer) | 12.18 ± 1.61 | [6] |

| A549 (Lung Cancer) | > 50 | [6] | |

| MCF-7 (Breast Cancer) | > 50 | [6] | |

| Tetrahydroquinolinone Derivative 5 | HCT-116 (Colon Cancer) | 13.10 ± 0.96 | [6] |

| A549 (Lung Cancer) | > 50 | [6] | |

| MCF-7 (Breast Cancer) | > 50 | [6] | |

| Pyrazolo quinoline derivative 15 | MCF-7 (Breast Cancer) | 18.74 | [5] |

| HepG2 (Liver Cancer) | 15.16 | [5] | |

| A549 (Lung Cancer) | 18.68 | [5] | |

| Morpholine-Substituted THQ 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | [7] |

| MCF-7 (Breast Cancer) | Not Reported | [7] | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.63 ± 0.02 | [7] | |

| Morpholine-Substituted THQ 10h | A549 (Lung Cancer) | Not Reported | [7] |

| MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [7] | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Not Reported | [7] |

Experimental Protocols

General Procedure for the Synthesis of Tetrahydroquinoline Derivatives

A representative synthetic protocol involves a three-step pathway starting from ethyl benzoylacetate.[6]

-

Step 1: SN2 Reaction: Ethyl benzoylacetate is reacted with a variety of benzyl-type halides in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) to yield benzyl-type derivatives of ethyl benzoylacetate.

-

Step 2: Ammonolysis: The resulting derivatives are then subjected to ammonolysis in a 24% aqueous ammonia solution.

-

Step 3: Cyclization: The final step involves the cyclization of the intermediate to form the tetrahydroquinoline ring system.

In Vitro Antiproliferative MTT Assay

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

-

Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Visualizing the Molecular Landscape: Pathways and Workflows

To better understand the complex interactions and processes involved in the study of this compound derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: Drug Discovery Experimental Workflow.

Future Directions

The promising in vitro results for this compound derivatives and their analogs warrant further investigation. Future research should focus on lead optimization to improve potency and selectivity, as well as comprehensive in vivo studies to evaluate their efficacy and safety profiles in preclinical models. The continued exploration of this versatile chemical scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Biological Landscape of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a carboxylic acid at the 2-position (THQ-2-CA) provides a key functional handle for derivatization, allowing for the exploration of a wide chemical space and the modulation of pharmacological properties. This technical guide delves into the synthesis, biological activities, and underlying mechanisms of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives, presenting a comprehensive resource for researchers in drug discovery and development.

Synthesis of the this compound Scaffold

The construction of the THQ-2-CA core is most commonly achieved through multicomponent reactions, with the Povarov reaction being a prominent example. This imino-Diels-Alder reaction offers an efficient route to substituted tetrahydroquinolines.

General Experimental Protocol: Povarov Reaction for THQ-2-CA Synthesis

A typical procedure involves the one-pot, three-component reaction of an aniline, an aldehyde, and an alkene (dienophile), often catalyzed by a Lewis acid.

Materials:

-

Substituted aniline

-

Substituted aldehyde

-

Alkene (e.g., ethyl vinyl ether)

-

Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃)

-

Solvent (e.g., ethanol, acetonitrile)

Procedure:

-

To a solution of the aniline (1.0 eq) and aldehyde (1.0 eq) in the chosen solvent, add the Lewis acid catalyst (e.g., 10 mol%).

-

Stir the mixture at room temperature for a designated time to facilitate the in-situ formation of the corresponding imine.

-

Add the alkene (1.2 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline derivative.

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of THQ-2-CA derivatives.

Caption: General workflow from synthesis to biological evaluation of THQ-2-CA scaffolds.

Biological Activities of this compound Derivatives

Derivatives of the THQ-2-CA scaffold have been investigated for a range of biological activities, with notable effects in cancer and inflammatory diseases.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of THQ derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Selected Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 13 | HeLa | 8.3 | [1] |

| 18 | HeLa | 13.15 | [1] |

| 12 | PC3 | 31.37 | [1] |

| 11 | PC3 | 34.34 | [1] |

Note: The referenced study investigated a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines. While not exclusively 2-carboxylic acid derivatives, this data provides valuable insight into the anticancer potential of the broader tetrahydroquinoline class.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HeLa, PC3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

The following diagram illustrates a simplified workflow for the MTT assay.

Caption: Workflow of the MTT cytotoxicity assay.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and is often dysregulated in cancer. Several THQ derivatives have shown potential as inhibitors of this pathway.

Table 2: NF-κB Inhibitory Activity of Selected Isothiocyanate Compounds

| Compound | IC₅₀ (µM) | Maximum Inhibitory Effect (%) | Reference |

| ITC-1 | 15.36 ± 4.04 | - | [2] |

| ITC-2 | 18.85 ± 4.04 | - | [2] |

| ITC-3 | 22.99 ± 5.21 | - | [2] |

| ITC-8 | 16.20 ± 6.18 | 73 | [2] |

| PEITC (control) | 21.24 ± 6.24 | - | [2] |

Note: This data is for isothiocyanate compounds and is included to illustrate the potential for NF-κB inhibition by small molecules. Specific data for THQ-2-CA derivatives is an area for further research.

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293/NF-κB-luc)

-

Complete culture medium

-

Test compounds

-

Inducer of NF-κB activity (e.g., TNF-α)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with the NF-κB inducer (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated, untreated control and determine the IC₅₀ value.

The canonical NF-κB signaling pathway is depicted below.

Caption: The canonical NF-κB signaling pathway.[3][4][5][6]

RORγ Inverse Agonism

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a key role in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. Inverse agonists of RORγ can suppress its activity and are therefore of therapeutic interest. Recent studies have identified 1,2,3,4-tetrahydroquinoline derivatives as novel RORγ inverse agonists.[7]

Table 3: RORγ Inverse Agonist Activity of Tetrahydroquinoline Derivatives

| Compound | RORγ FRET Assay EC₅₀ (µM) | Mouse Th17 Differentiation Assay % inh. @10 µM | Reference |

| 1 (Agonist) | 3.7 | - | [8] |

| 2 (Inverse Agonist) | 2.0 (IC₅₀) | 61 | [8] |

Note: This data is for N-sulfonamide tetrahydroquinoline derivatives, highlighting the potential of the THQ scaffold for RORγ modulation.

This assay measures the ability of a compound to inhibit the constitutive activity of RORγ.

Materials:

-

Cell line co-transfected with a Gal4-RORγ-LBD expression vector and a UAS-luciferase reporter vector.

-

Complete culture medium.

-

Test compounds.

-

Luciferase assay reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of RORγ inhibition relative to the untreated control and determine the IC₅₀ value.

The following diagram illustrates the role of RORγ in Th17 cell differentiation and the point of intervention for inverse agonists.

Caption: RORγ signaling in Th17 differentiation and inhibition by inverse agonists.[9]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive core for medicinal chemistry campaigns targeting cancer, inflammation, and autoimmune diseases. The detailed experimental protocols and summaries of biological data provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this important heterocyclic motif. Further exploration of the structure-activity relationships of THQ-2-CA derivatives is warranted to unlock new and potent therapeutic agents.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in publicly accessible databases, this guide presents a combination of data from closely related compounds and predicted values based on established spectroscopic principles. The information herein is intended to serve as a valuable reference for the characterization and analysis of this and similar molecular scaffolds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the tetrahydropyridine ring. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5, H-7 | 6.9 - 7.2 | m | - |

| H-6, H-8 | 6.5 - 6.8 | m | - |

| H-2 | 4.0 - 4.2 | dd | 8.0, 4.0 |

| H-4 (axial) | 2.8 - 3.0 | m | - |

| H-4 (equatorial) | 2.6 - 2.8 | m | - |

| H-3 (axial) | 2.2 - 2.4 | m | - |

| H-3 (equatorial) | 1.9 - 2.1 | m | - |

| NH | 3.5 - 4.5 | br s | - |

| COOH | 10.0 - 12.0 | br s | - |

Note: Predicted values are based on data from similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| C-8a | 145 - 150 |

| C-4a | 128 - 132 |

| C-5, C-7 | 125 - 130 |

| C-6, C-8 | 115 - 120 |

| C-2 | 55 - 60 |

| C-4 | 40 - 45 |

| C-3 | 25 - 30 |

Note: Predicted values are based on data from analogous compounds.

Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by the presence of a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and N-H stretching vibrations.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1500-1600 | Medium |

| N-H (Amine) | 3300-3500 | Medium |

| C-N | 1250-1350 | Medium |

Mass Spectrometry (MS) Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The fragmentation is expected to involve the loss of the carboxyl group and subsequent cleavages of the tetrahydroquinoline ring.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 132 | [M - COOH]⁺ |

| 131 | [M - HCOOH]⁺ |

| 104 | Fragmentation of the tetrahydroquinoline ring |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid solubility).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Acquisition time: 3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

Perform a background scan with no sample.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode (positive mode is generally suitable for nitrogen-containing compounds).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis.

CAS number and chemical identifiers for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, and analytical data for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid. Due to the limited availability of public domain information, this guide will focus on the fundamental chemical and physical properties of the compound.

Chemical Identifiers and Physical Properties

This compound is a heterocyclic compound with a molecular weight of 177.20 g/mol .[1][2] It is a solid at room temperature.[2] The following tables summarize its key chemical identifiers and computed physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 46185-24-4 | [1] |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| SMILES String | C1CC2=CC=CC=C2NC1C(=O)O | [1] |

| InChI String | InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | [1] |

| InChIKey | OSJVTYVKQNOXPP-UHFFFAOYSA-N | [1] |

| Synonyms | 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, THQA | [1] |

Table 2: Computed Physical and Chemical Properties

| Property | Value |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 177.07897859 g/mol |

| Monoisotopic Mass | 177.07897859 g/mol |

| Topological Polar Surface Area | 49.3 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 205 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Experimental Data

Synthesis

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, general methods for the synthesis of the tetrahydroquinoline scaffold are well-documented. One common approach involves the reduction of the corresponding quinoline derivative. For example, substituted quinoline-4-carboxylic acids have been reduced to their 1,2,3,4-tetrahydroquinoline-4-carboxylic acid counterparts using Raney nickel in an aqueous alkaline solution.[3] This suggests that a similar reductive strategy starting from quinoline-2-carboxylic acid could potentially yield the target compound.

A generalized workflow for such a synthesis is depicted below:

Purification

Analytical Characterization

Spectroscopic data for this compound is available, providing the means for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR data is available for the characterization of this molecule.[4]

-

¹³C NMR: Carbon-13 NMR spectral data has also been reported.

High-Performance Liquid Chromatography (HPLC): While a specific HPLC method for this exact compound is not detailed, methods for the separation of the parent compound, 1,2,3,4-Tetrahydroisoquinoline, on a Newcrom R1 reverse-phase column have been described.[5] A typical mobile phase for such a separation consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] This suggests that a similar reverse-phase HPLC method could be developed for the analysis of this compound.

The logical workflow for the analysis of a synthesized sample is as follows:

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and associated signaling pathways for this compound.

It is important to note that the structurally related isomer, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and its derivatives have been investigated for various biological activities, including their role as Bcl-2/Mcl-1 inhibitors in the context of anticancer research.[6] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Researchers and drug development professionals are encouraged to perform their own comprehensive biological assays to determine the pharmacological profile of this compound.

Conclusion

This technical guide has summarized the available chemical and physical data for this compound. While detailed experimental protocols for its synthesis and purification, as well as its biological activity, are not widely reported in the public domain, this document provides a foundational understanding of the compound's key identifiers and analytical characterization methods. Further research is warranted to fully elucidate its synthetic pathways and pharmacological potential.

References

- 1. This compound | C10H11NO2 | CID 12877794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR spectrum [chemicalbook.com]

- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroquinoline Core: A Privileged Scaffold in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline motif is a cornerstone in the architecture of numerous natural products, imbuing them with a diverse array of biological activities. This heterocyclic system, featuring a fused benzene and piperidine ring, serves as a versatile scaffold for molecular recognition by various biological targets. This technical guide provides a comprehensive overview of naturally occurring tetrahydroquinolines, their biological activities, and the experimental methodologies used to elucidate their therapeutic potential.

Bioactive Tetrahydroquinoline-Containing Natural Products: A Quantitative Overview

The tetrahydroquinoline core is present in a wide range of natural products isolated from terrestrial and marine organisms. These compounds exhibit significant biological effects, including anticancer, antiviral, and enzyme inhibitory activities. The following table summarizes the quantitative data for several representative natural products.

| Natural Product | Natural Source | Biological Activity | Target/Cell Line | IC50 Value |

| Virantmycin B | Streptomyces sp. AM-2504 | Antiviral | Dengue virus type 2 | Weak activity reported |

| Ecteinascidin 743 (Trabectedin) | Ecteinascidia turbinata (marine tunicate) | Anticancer | ECV304, H292, CAL-27, A549 (human tumor cell lines) | 0.9 - 1.6 nM[1] |

| Compound 10e (synthetic derivative) | - | Anticancer (mTOR inhibitor) | A549 (lung cancer) | 0.033 µM[2] |

| Compound 10h (synthetic derivative) | - | Anticancer (mTOR inhibitor) | MCF-7 (breast cancer) | 0.087 µM[2] |

| Compound 13 (synthetic derivative) | - | Anticancer | HeLa (cervical cancer) | 8.3 µM[3] |

| Compound 18 (synthetic derivative) | - | Anticancer | HeLa (cervical cancer) | 13.15 µM[3] |

| Hybrid Compound 7b (synthetic) | - | Acetylcholinesterase Inhibition | - | 0.9 nM[4] |

Key Experimental Protocols

The discovery and development of bioactive natural products containing the tetrahydroquinoline moiety rely on a suite of robust experimental protocols. This section provides detailed methodologies for the isolation of these alkaloids, assessment of their cytotoxic effects, evaluation of their enzyme inhibitory potential, and investigation of their impact on cellular signaling pathways.

Protocol 1: General Procedure for the Extraction and Isolation of Tetrahydroquinoline Alkaloids from Plant Material

This protocol outlines a standard procedure for the extraction and purification of tetrahydroquinoline alkaloids from dried and powdered plant material.

1. Defatting of Plant Material:

- Extract the powdered plant material (e.g., 500 g) with n-hexane at room temperature for 24 hours to remove lipids and other nonpolar compounds.

- Repeat the extraction twice and discard the hexane extracts.

- Air-dry the defatted plant material.

2. Alkaloid Extraction:

- Macerate the defatted plant material with methanol at room temperature for 48 hours.

- Filter the extract and repeat the extraction process twice more.

- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

- Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

- Filter the acidic solution to remove any insoluble material.

- Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.

- Basify the aqueous layer to a pH of 9-10 with a concentrated ammonium hydroxide solution.

- Extract the alkaline solution with dichloromethane or a mixture of chloroform and methanol (e.g., 3:1 v/v) three times.

- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography on silica gel.

- Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

- Monitor the collected fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

- Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure tetrahydroquinoline alkaloids.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a series of dilutions of the test compound in culture medium.

- Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

- Incubate the plate for 48 to 72 hours.

3. MTT Assay:

- After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

- Incubate the plate for an additional 2-4 hours at 37°C.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

- Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Acetylcholinesterase Inhibition Assay using Ellman's Method

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE).

1. Reagent Preparation:

- Phosphate buffer (0.1 M, pH 8.0).

- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (3 mM in phosphate buffer).

- Acetylthiocholine iodide (ATCI) solution (15 mM in deionized water).

- AChE enzyme solution (e.g., from electric eel) in phosphate buffer.

- Test compound solutions at various concentrations.

2. Assay Procedure in a 96-well Plate:

- To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the AChE solution.

- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 20 µL of DTNB solution and 20 µL of ATCI solution to each well.

- Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

3. Data Analysis:

- Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

- Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway

Western blotting is used to detect changes in the levels of specific proteins involved in signaling pathways. This protocol is for assessing the effect of a tetrahydroquinoline-containing compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

1. Cell Treatment and Lysis:

- Culture cells to 70-80% confluency and treat with the test compound for the desired time.

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-PI3K, and a loading control like β-actin) overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.[6]

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway and a typical experimental workflow.

Caption: PI3K/Akt signaling pathway and its inhibition.

Caption: Workflow for isolation and bioactivity screening.

References

- 1. In vitro interaction between Ecteinascidin 743 (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Targets of Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide explores the key therapeutic targets of THQ derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is designed to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Cell Proliferation and Survival

Tetrahydroquinoline derivatives have emerged as promising candidates for anticancer drug development, exhibiting potent cytotoxic and antiproliferative effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways that govern cell growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various tetrahydroquinoline derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of representative THQ derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of 2-Arylquinoline and 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| Quinoline 13 | HeLa (Cervical Epithelial Carcinoma) | 8.3 |

| Tetrahydroquinoline 18 | HeLa (Cervical Epithelial Carcinoma) | 13.15 |

| Quinoline 12 | PC3 (Prostate Sarcoma) | 31.37 |

| Quinoline 11 | PC3 (Prostate Sarcoma) | 34.34 |

Table 2: Anticancer Activity of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) and Related Derivatives [2]

| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A-549 (Non-small cell lung adenocarcinoma) IC50 (µM) |

| 18c | 18.93 ± 1.26 | 23.83 ± 4.02 |

| 19b | 13.49 ± 0.20 | 15.69 ± 2.56 |

| 19c | 12.96 ± 2.68 | 28.44 ± 0.56 |

| 20a | 13.11 ± 1.55 | 21.79 ± 0.22 |

| 20d | 12.04 ± 0.57 | 12.55 ± 0.54 |

Table 3: Anticancer Activity of 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) [3]

| Compound | SNB19 (Glioblastoma) IC50 (µM) | LN229 (Glioblastoma) IC50 (µM) |

| 4ag | 38.3 | 40.6 |

Signaling Pathways

A crucial pathway often dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which is a key regulator of cell proliferation, growth, and survival.[4][5][6][7][8] Several tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[2]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. Tetrahydroquinoline derivatives have been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11][12]

Caption: Induction of apoptosis by tetrahydroquinoline derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Tetrahydroquinoline derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the tetrahydroquinoline derivative. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in necrotic cells (allowing propidium iodide to enter and stain the DNA).

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium Iodide (PI) solution

-

PBS

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the tetrahydroquinoline derivative for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifolin induces apoptosis via extrinsic and intrinsic pathways in the NCI-H460 human non-small cell lung-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

review of 1,2,3,4-Tetrahydroquinoline synthesis methods

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products, pharmaceuticals, and biologically active compounds. Its structural importance has driven the development of numerous synthetic methodologies. This guide provides a comprehensive overview of the core synthetic strategies for constructing 1,2,3,4-tetrahydroquinolines, with a focus on providing detailed experimental protocols, comparative quantitative data, and visual representations of key reaction pathways.

Catalytic Hydrogenation of Quinolines

Catalytic hydrogenation of the corresponding quinoline is one of the most direct and widely used methods for the synthesis of 1,2,3,4-tetrahydroquinolines. This approach offers high atom economy and generally proceeds with excellent yields. A variety of catalysts, both homogeneous and heterogeneous, have been developed to effect this transformation.

Experimental Protocols

Heterogeneous Hydrogenation using a Cobalt-Based Catalyst [1][2]

A convenient method for the pressure hydrogenation of quinolines in an aqueous solution utilizes a particulate cobalt-based catalyst prepared in situ from Co(OAc)₂·4H₂O and zinc powder.[2]

-

Reagents and Conditions:

-

Quinoline derivative (0.5 mmol)

-

Co(OAc)₂·4H₂O (2.5–5 mol%)

-

Zn powder (15–50 mol%)

-

H₂O (1.5 mL)

-

H₂ pressure (30 bar)

-

Temperature (70–150 °C)

-

Reaction time (15 hours)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the quinoline derivative, Co(OAc)₂·4H₂O, and Zn powder.

-

Add deionized water and place the tube in a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas to 30 bar.

-

Heat the reaction mixture to the specified temperature and stir for 15 hours.

-

After cooling to room temperature, vent the autoclave and extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Asymmetric Hydrogenation using an Iridium Catalyst [3][4]

Chiral 1,2,3,4-tetrahydroquinolines can be synthesized with high enantioselectivity via asymmetric hydrogenation of 2-substituted quinolines using an iridium catalyst with a chiral diphosphonite ligand.[3]

-

Reagents and Conditions:

-

2-Substituted quinoline

-

[Ir(COD)Cl]₂ (0.5 mol%)

-

Chiral diphosphonite ligand (e.g., derived from (S)-BINOL and diphenyl ether) (1.0 mol%)

-

I₂ (1.0 mol%)

-

Toluene as solvent

-

H₂ pressure (60 bar)

-

Temperature (0 °C)

-

Reaction time (20 hours)

-

-

Procedure:

-

In a glovebox, charge a pressure reactor with the 2-substituted quinoline, [Ir(COD)Cl]₂, the chiral ligand, and iodine.

-

Add anhydrous, degassed toluene.

-

Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

-

Pressurize the reactor to 60 bar with hydrogen and cool the mixture to 0 °C.

-

Stir the reaction for 20 hours.

-

Carefully vent the reactor and concentrate the reaction mixture in vacuo.

-

Determine the conversion and enantiomeric excess of the crude product by chiral HPLC analysis.

-

Purify by flash chromatography if necessary.

-

Quantitative Data

| Method | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |

| Heterogeneous Hydrogenation | Co(OAc)₂·4H₂O / Zn | Quinoline | 95 | N/A | [2] |

| Heterogeneous Hydrogenation | Co(OAc)₂·4H₂O / Zn | 6-Methylquinoline | 92 | N/A | [2] |

| Heterogeneous Hydrogenation | Co(OAc)₂·4H₂O / Zn | 8-Ethylquinoline | 88 | N/A | [2] |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S)-BINOL-diphosphonite / I₂ | 2-Methylquinoline | >96 | 92 | [3] |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S)-BINOL-diphosphonite / I₂ | 2-Phenylquinoline | >96 | 96 | [3] |

Reaction Pathway

Caption: Catalytic hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline.

Domino (Cascade) Reactions

Domino reactions offer an efficient approach to complex molecules in a single operation without isolating intermediates, thereby improving atom economy and reducing waste. Several domino strategies have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines.

Experimental Protocols

Domino Reduction-Reductive Amination [5][6]

This method involves the conversion of 2-nitroaryl ketones or aldehydes to tetrahydroquinolines under hydrogenation conditions. The reaction proceeds through a sequence of nitro group reduction, intramolecular condensation to a cyclic imine, and subsequent reduction.[5]

-

Reagents and Conditions:

-

2-Nitroarylketone or aldehyde

-

5% Pd/C catalyst

-

Hydrogen gas (1-5 atm)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Room temperature

-

-

Procedure:

-

Dissolve the 2-nitroarylketone or aldehyde in the chosen solvent in a hydrogenation flask.

-

Add the 5% Pd/C catalyst.

-

Connect the flask to a hydrogenation apparatus and purge with hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 atm for strained systems).[5]

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

Quantitative Data

| Substrate | Product Yield (%) | Diastereoselectivity (cis:trans) | Reference |

| Methyl 2-(2-nitrobenzoyl)propanoate | 93-98 | Highly cis | [5] |

| Angular fused 2-nitroaryl ketones | 64-66 | All-cis | [5] |

| Reductive Amination-SNAr | 58-98 | N/A | [6] |

Logical Workflow

Caption: Domino reduction-reductive amination sequence.

Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, typically involving an aniline, an aldehyde, and an alkene in a formal [4+2] cycloaddition.[7][8][9][10]

Experimental Protocols

Three-Component Povarov Reaction [9][10][11]

-

Reagents and Conditions:

-

Arylamine (1.0 equiv)

-

Aromatic aldehyde (1.0 equiv)

-

Electron-rich alkene (e.g., ethyl vinyl ether) (1.2 equiv)

-

Catalyst (e.g., p-toluenesulfonic acid, AlCl₃, Cu(OTf)₂)

-

Solvent (e.g., ethanol, dichloromethane)

-

Room temperature to reflux

-

-

Procedure:

-

To a solution of the arylamine and aromatic aldehyde in the solvent, add the catalyst.

-

Stir the mixture for a short period to allow for the in situ formation of the N-arylimine.

-

Add the electron-rich alkene to the reaction mixture.

-

Stir at the appropriate temperature for the required time (can be monitored by TLC).

-

Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by chromatography.

-

Quantitative Data

| Arylamine | Aldehyde | Alkene | Catalyst | Yield (%) | Reference |

| Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 75 | [10] |

| p-Toluidine | Benzaldehyde | Ethyl vinyl ether | Cu(OTf)₂ | 82 | [10] |

| Aniline | p-Anisaldehyde | 2,3-Dihydrofuran | Sc(OTf)₃ | 90 | [12] |

Reaction Mechanism

Caption: Mechanism of the three-component Povarov reaction.

Classical Quinoline Syntheses Followed by Reduction

Several classical named reactions are employed for the synthesis of the quinoline core, which can then be reduced to the corresponding 1,2,3,4-tetrahydroquinoline.

a) Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14]

-

Reagents and Conditions:

-

o-Nitroarylcarbaldehyde (1.0 equiv)

-

Ketone or aldehyde (1.2 equiv)

-

Iron powder (3.0 equiv)

-

Aqueous HCl (catalytic)

-

Ethanol/Water solvent mixture

-

Potassium hydroxide

-

-

Procedure:

-

A mixture of the o-nitroarylcarbaldehyde, iron powder, and ethanol/water is heated.

-

Aqueous HCl is added, and the mixture is refluxed to reduce the nitro group.

-

The ketone/aldehyde and an aqueous solution of KOH are then added.

-

The reaction is refluxed until the formation of the quinoline is complete.

-

The resulting quinoline can be isolated and subsequently reduced (e.g., by catalytic hydrogenation) to the tetrahydroquinoline.

-

| o-Nitroarylcarbaldehyde | Carbonyl Compound | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | Acetone | 95 | [15] |

| 2-Nitrobenzaldehyde | Cyclohexanone | 98 | [15] |

b) Skraup-Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds.[16]

Caption: Skraup-Doebner-von Miller quinoline synthesis.

c) Combes Quinoline Synthesis